molecular formula C10H10FN3OS B3139821 4-{5-[(3-Fluoropropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine CAS No. 477856-92-1

4-{5-[(3-Fluoropropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine

Cat. No.: B3139821
CAS No.: 477856-92-1
M. Wt: 239.27 g/mol
InChI Key: XSDUSRHKTLGTCP-UHFFFAOYSA-N
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Description

4-{5-[(3-Fluoropropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine: is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing two oxygen atoms and one nitrogen atom in a five-membered ring structure. This particular compound features a pyridine ring attached to an oxadiazole ring, with a 3-fluoropropylsulfanyl group at the 5-position of the oxadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[(3-Fluoropropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine typically involves the following steps:

  • Preparation of the 1,3,4-oxadiazole core: : This can be achieved by cyclization reactions involving hydrazine and carboxylic acids or their derivatives.

  • Introduction of the fluoropropylsulfanyl group: : This step involves the reaction of the oxadiazole core with 3-fluoropropyl mercaptan under suitable conditions, such as heating in the presence of a base.

  • Attachment of the pyridine ring: : The final step involves the reaction of the modified oxadiazole with pyridine derivatives under controlled conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to ensure high yield and purity, with continuous monitoring of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

4-{5-[(3-Fluoropropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine: can undergo various chemical reactions, including:

  • Oxidation: : The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The fluorine atom can be reduced to form a hydroxyl group.

  • Substitution: : The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: : Electrophilic substitution reactions typically require strong acids or halogenating agents.

Major Products Formed

  • Oxidation: : Formation of sulfoxides or sulfones.

  • Reduction: : Formation of hydroxylated derivatives.

  • Substitution: : Formation of nitro or halogenated pyridines.

Scientific Research Applications

4-{5-[(3-Fluoropropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : The compound may exhibit biological activity, such as antimicrobial or antiviral properties.

  • Medicine: : It could be explored for its potential therapeutic effects in treating diseases.

  • Industry: : It may find use in the development of new materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

The exact mechanism of action of 4-{5-[(3-Fluoropropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine is not well-documented, but it likely involves interactions with specific molecular targets and pathways. The presence of the fluorine atom and the sulfanyl group may contribute to its biological activity by affecting the compound's binding affinity and reactivity.

Comparison with Similar Compounds

4-{5-[(3-Fluoropropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine: can be compared to other oxadiazole derivatives, such as 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one and 3-{5-[(4,6-dichloro-1,3,5-triazin-2-yl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2H-chromen-2-one . These compounds share the oxadiazole core but differ in their substituents and potential applications. The unique combination of the fluoropropylsulfanyl group and the pyridine ring in This compound sets it apart from other similar compounds.

Biological Activity

The compound 4-{5-[(3-Fluoropropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H13FN2O2S , with a molecular weight of 268.31 g/mol . The presence of the oxadiazole ring contributes to its biological activity, as this structure is known for various pharmacological effects.

1. Antimicrobial Activity

Compounds containing the oxadiazole moiety have demonstrated significant antimicrobial properties. Research indicates that derivatives of 1,3,4-oxadiazoles exhibit antibacterial activity against a range of pathogens, including resistant strains of Staphylococcus aureus and Escherichia coli . For instance, oxadiazole derivatives have shown minimum inhibitory concentrations (MIC) in the range of 4 to 32 μg/mL , outperforming standard antibiotics like chloramphenicol .

CompoundMIC (μg/mL)Activity
Oxadiazole Derivative A4Antibacterial
Oxadiazole Derivative B16Antibacterial
Chloramphenicol32Standard

2. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes are critical in various biological processes and their inhibition can lead to therapeutic effects in conditions such as Alzheimer's disease and urinary tract infections. For example, certain synthesized oxadiazole derivatives exhibited IC50 values ranging from 1.13 to 6.28 µM , indicating potent enzyme inhibition compared to standard inhibitors .

3. Anticancer Activity

Research into the anticancer potential of oxadiazole derivatives has revealed promising results. Studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models. The mechanisms often involve the modulation of signaling pathways related to cell proliferation and survival .

Case Study 1: Antimicrobial Efficacy

A study synthesized a series of oxadiazole compounds and tested their efficacy against multidrug-resistant bacterial strains. The results indicated that certain compounds not only inhibited bacterial growth but also demonstrated low cytotoxicity towards human cells, suggesting a favorable therapeutic index.

Case Study 2: Enzyme Inhibition

In another study focusing on urease inhibition, several oxadiazole derivatives were identified with significant inhibitory activity. These findings suggest that such compounds could serve as lead candidates for developing new treatments for infections caused by urease-producing bacteria.

Discussion

The biological activity of This compound underscores the potential of oxadiazole derivatives in drug development. Their broad spectrum of activity against bacteria, ability to inhibit important enzymes, and anticancer properties make them valuable candidates for further research.

Properties

IUPAC Name

2-(3-fluoropropylsulfanyl)-5-pyridin-4-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3OS/c11-4-1-7-16-10-14-13-9(15-10)8-2-5-12-6-3-8/h2-3,5-6H,1,4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSDUSRHKTLGTCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NN=C(O2)SCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501196922
Record name 4-[5-[(3-Fluoropropyl)thio]-1,3,4-oxadiazol-2-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501196922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477856-92-1
Record name 4-[5-[(3-Fluoropropyl)thio]-1,3,4-oxadiazol-2-yl]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477856-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[5-[(3-Fluoropropyl)thio]-1,3,4-oxadiazol-2-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501196922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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